molecular formula C13H7F2N3O2S B2406207 N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-26-8

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2406207
CAS No.: 851944-26-8
M. Wt: 307.27
InChI Key: GSPCSPNBNBWAJQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a thiazolopyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCSPNBNBWAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with a thiazole derivative, followed by cyclization and subsequent functionalization to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For example, studies have shown that N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or phosphatases implicated in cancer progression.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Mechanism Exploration

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway and significantly reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to the presence of the difluorophenyl group, which can enhance its biological activity and stability. The combination of the thiazolopyrimidine core with the difluorophenyl group provides a unique scaffold for the development of new therapeutic agents and industrial applications .

Biological Activity

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique thiazolo-pyrimidine structure, characterized by the presence of a difluorophenyl substituent and a carboxamide group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with a molecular formula of C14H9F2N3O2SC_{14}H_9F_2N_3O_2S. The difluorophenyl group enhances its pharmacological properties, potentially increasing its efficacy against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown potent activity against various cancer cell lines. In particular, compounds demonstrated significant cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The mechanism involves inhibition of Topoisomerase II, disrupting the cell cycle and inducing apoptosis in cancer cells. Molecular docking studies suggest that these compounds fit well into the active site of Topoisomerase II .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines exhibit notable antibacterial properties. Research indicates that derivatives of this class can inhibit bacterial growth effectively:

  • In Vitro Studies : Compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • AChE Inhibition : Similar thiazolo[3,2-a]pyrimidine derivatives have been identified as effective acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various thiazolo[3,2-a]pyrimidine derivatives compared to this compound:

Compound NameStructure FeaturesBiological ActivityIC50 Values
N-(2-fluorophenyl)-5-oxo-[1H-thiazolo[3,2-a]pyrimidin]-6-carboxamideFluorophenyl groupAntimicrobialNot specified
4-(4-fluorophenyl)-6-(methylsulfonyl)-thiazolo[3,2-a]pyrimidinSulfonyl substitutionAnticancerNot specified
This compoundDifluorophenyl groupAnticancer (high potency)Significant lower than Doxorubicin

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assessment : A study evaluated its effects on M-HeLa cells and reported a significant reduction in cell viability compared to untreated controls. The compound exhibited an IC50 value that was two times lower than that of Sorafenib .
  • Antibacterial Efficacy : In another study focusing on bacterial strains such as E. coli and S. aureus, the compound displayed effective inhibition at concentrations as low as 10 µg/mL .

Q & A

Q. Critical Parameters :

  • Temperature control (reflux vs. room temperature) to avoid side reactions.
  • Solvent selection (e.g., DMF for solubility vs. dichloromethane for easy removal) .

How can researchers confirm the structural integrity of this compound?

Methodological Answer :
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons for difluorophenyl at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~ 350–360 g/mol).
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond angles and packing patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .

Q. Experimental Design :

  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Triplicate runs to ensure reproducibility .

Advanced Research Questions

How to resolve contradictions in reported biological activity data?

Methodological Answer :
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analogues : Compare with derivatives (e.g., 2-chlorobenzyl vs. 2,4-difluorophenyl groups) to isolate substituent effects .
  • Metabolic Stability : Perform hepatic microsome assays to assess compound degradation .

Case Study :
A 2023 study found discrepancies in EGFR inhibition; resolving this required repeating assays with recombinant EGFR and verifying via Western blot .

What computational tools predict this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to EGFR (PDB ID: 1M17) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with activity using Gaussian-based DFT .

Q. Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer for cyclization steps .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .
  • Solvent Recycling : Ethanol recovery via distillation to reduce costs .

Q. Challenges :

  • Exothermic reactions require jacketed reactors to prevent decomposition .

What strategies enhance crystallinity for X-ray studies?

Q. Methodological Answer :

  • Co-Crystallization : Use solvent mixtures (e.g., ethyl acetate/ethanol) to promote crystal growth .
  • Heavy Atom Derivatives : Soak crystals in iodine vapor to improve diffraction .
  • SHELX Refinement : Apply twin refinement for challenging datasets .

Example :
A 2012 study achieved 0.85 Å resolution by optimizing crystal growth at 4°C for 72 hours .

How do structural modifications impact bioactivity?

Q. Methodological Answer :

  • Electron-Withdrawing Groups : Introduce -CF₃ at the phenyl ring to enhance EGFR binding (ΔG = -9.8 kcal/mol) .
  • Heterocycle Substitution : Replace thiazole with oxazole to assess metabolic stability .

Q. SAR Table :

DerivativeModificationIC₅₀ (EGFR)
ParentNone12.3 µM
CF₃-2,4-F-CF₃5.7 µM

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